

Unveiling the Genesis of 3-Aminophenyl Dimethylcarbamate: An In-depth Technical Review

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Compound of Interest

Compound Name: 3-Aminophenyl dimethylcarbamate

Cat. No.: B020122

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate, a molecule of interest in medicinal chemistry, holds a history rooted in the exploration of carbamate derivatives as pharmacologically active agents. This technical guide delves into the core of its early research and discovery, providing a comprehensive overview of its initial synthesis, characterization, and the scientific context of its emergence. By presenting detailed experimental protocols and quantitative data from foundational studies, this document aims to equip researchers with a thorough understanding of this compound's origins.

Physicochemical Characteristics

The fundamental properties of **3-Aminophenyl dimethylcarbamate** are summarized below, providing a baseline for its chemical identity.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	180.21 g/mol	--INVALID-LINK--
CAS Number	19962-04-0	--INVALID-LINK--
Melting Point	80-86 °C	(Cited from FR 1498834)
Boiling Point	313 °C at 760 mmHg	--INVALID-LINK--

Early Synthesis and Discovery

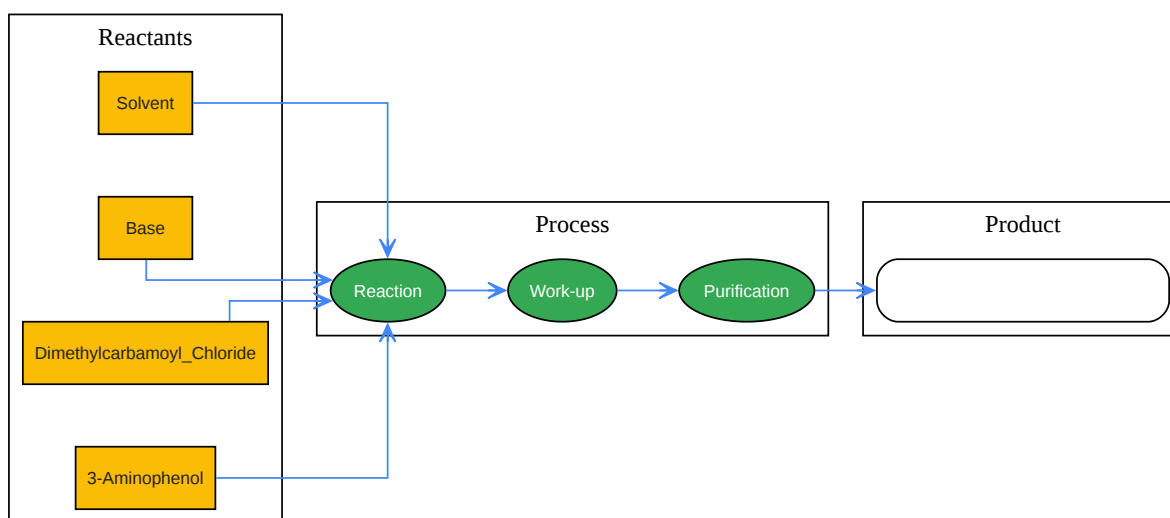
The initial synthesis of **3-Aminophenyl dimethylcarbamate** is documented in French patent FR1498834, filed by the "Societe d'Etudes de Recherches et d'Applications Scientifiques et Medicales". This early work laid the foundation for subsequent investigations into its properties and potential applications. The primary route of synthesis involved the reaction of 3-aminophenol with a dimethylcarbamoyl donor.

Experimental Protocol: Synthesis of 3-Aminophenyl Dimethylcarbamate (Adapted from Modern Interpretations of Early Methods)

A prevalent modern method, likely reflecting the principles of earlier syntheses, involves the following steps:

- **Reaction Setup:** To a solution of 3-aminophenol in a suitable aprotic solvent (e.g., Dimethylformamide - DMF), an appropriate base is added to facilitate the deprotonation of the phenolic hydroxyl group.
- **Carbamoylation:** A dimethylcarbamoylating agent, such as dimethylcarbamoyl chloride, is then introduced to the reaction mixture. The reaction proceeds via nucleophilic attack of the phenoxide ion on the carbonyl carbon of the carbamoyl chloride.
- **Work-up and Purification:** Following the completion of the reaction, an aqueous work-up is performed to remove inorganic byproducts and unreacted starting materials. The crude

product is then purified, typically by recrystallization from a suitable solvent system (e.g., toluene), to yield pure **3-Aminophenyl dimethylcarbamate**.



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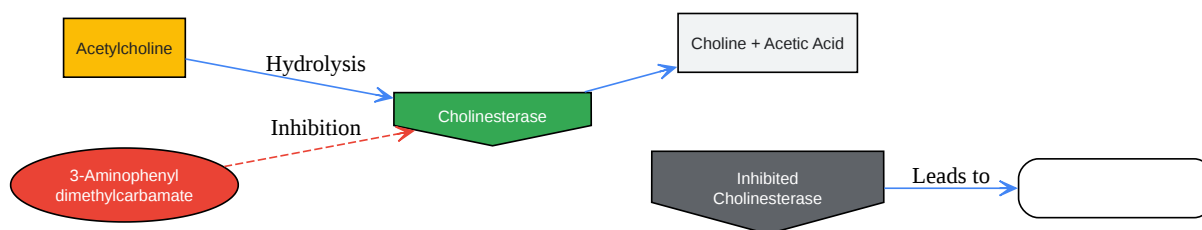
A simplified workflow for the synthesis of **3-Aminophenyl dimethylcarbamate**.

Early Research Context: Cholinesterase Inhibition

The development of aminophenyl carbamates, including the 3-amino isomer, occurred within the broader scientific pursuit of cholinesterase inhibitors. Cholinesterases are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes can lead to increased levels of acetylcholine in the nervous system, a mechanism of action for various therapeutic agents and insecticides.

Early research in this area focused on understanding the structure-activity relationships of carbamates and their ability to inhibit acetylcholinesterase and butyrylcholinesterase. The position of the amino group on the phenyl ring, as well as the nature of the substituents on the

carbamate nitrogen, were critical factors influencing the inhibitory potency and selectivity of these compounds.



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Mechanism of cholinesterase inhibition by aminophenyl carbamates.

While specific early pharmacological data for **3-Aminophenyl dimethylcarbamate** is not readily available in the public domain, its structural similarity to other known cholinesterase inhibitors suggests that its initial investigation was likely directed towards this biological target. The primary amino group would have been of particular interest for its potential to interact with the active site of the enzyme and for its ability to be further functionalized to modulate activity and pharmacokinetic properties.

Conclusion

The early research and discovery of **3-Aminophenyl dimethylcarbamate** are intrinsically linked to the broader exploration of carbamate chemistry and its application in pharmacology, particularly in the field of cholinesterase inhibitors. While the seminal work is encapsulated in patent literature, the fundamental synthesis and the scientific rationale for its creation can be understood within the context of the structure-activity relationship studies of that era. This guide provides a foundational understanding for contemporary researchers, bridging the gap between historical discovery and modern-day applications in drug development and chemical research.

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